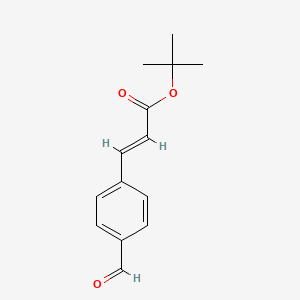

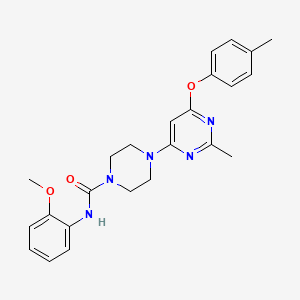

![molecular formula C24H24N4O3 B2399653 N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline CAS No. 731802-48-5](/img/structure/B2399653.png)

N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzimidazole and aniline, both of which are important structures in medicinal chemistry . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . Aniline is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring and an aniline group. The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The aniline group consists of a phenyl group attached to an amino group .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the benzimidazole and aniline groups. Benzimidazole derivatives are known to exhibit a broad range of chemical and biological properties, making them important synthons in the development of new drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Catalytic Applications in Polymerisation

Compounds related to N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline have been studied for their catalytic properties, particularly in the polymerisation of ε-caprolactone. For example, (Benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes have demonstrated active catalysis towards ring-opening polymerisation, following first-order kinetics and proceeding through a coordination–insertion pathway (Attandoh, Ojwach, & Munro, 2014).

Chemosensor Development

Benzimidazole derivatives have shown high potential in chemosensor technology, particularly for detecting metal ions. A study on anthracene- and pyrene-bearing imidazoles revealed their high selectivity and sensitivity towards Al3+ ions, with applications in imaging intracellular Al3+ ions in living cells. This implies that compounds structurally related to N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline could be developed into effective chemosensors for aluminum ions in aqueous solutions and biological systems (Shree et al., 2019).

Antioxidant and DNA-binding Studies

Complexes involving benzimidazole and aniline derivatives have been investigated for their antioxidant activities and DNA-binding capabilities. Silver(I) complexes with bis(benzimidazolyl)aniline derivatives have been studied, showing that these complexes bind to DNA in an intercalation mode and exhibit strong potential to act as scavengers for eliminating radicals. This research highlights the importance of such compounds in therapeutic applications and as potential pharmaceutical agents (Wu et al., 2014).

Molecular Self-Aggregation and Anticancer Activity

The unique structural features of benzimidazole-aniline derivatives, including those similar to N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline, have been exploited in studies on molecular self-aggregation and anticancer activity. For instance, water-assisted self-aggregation of benzimidazole and triazole adducts has been observed, with implications for developing anticancer therapies. The structural design encourages hydrogen bonding and π–π stacking interactions, which could influence the bioactivity of these compounds (Sahay & Ghalsasi, 2019).

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological activity. Benzimidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-29-21-13-16(14-22(30-2)24(21)31-3)20(28-27-17-9-5-4-6-10-17)15-23-25-18-11-7-8-12-19(18)26-23/h4-14,27H,15H2,1-3H3,(H,25,26)/b28-20- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLAFTDFJHJYFK-RRAHZORUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=NNC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C(=N\NC2=CC=CC=C2)/CC3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

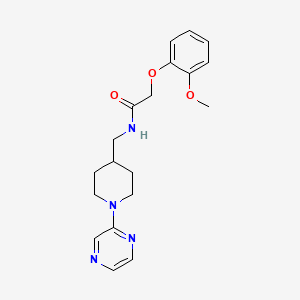

![2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2399572.png)

![2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2399573.png)

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2399577.png)

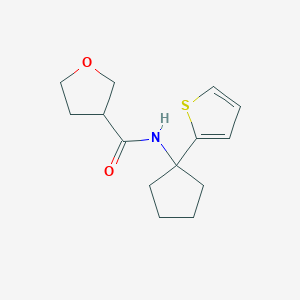

![5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone](/img/structure/B2399579.png)

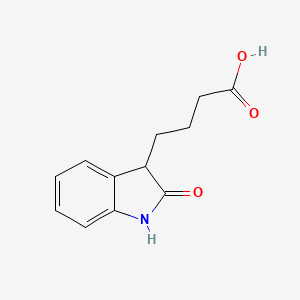

![3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399584.png)

![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)

![(E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2399589.png)